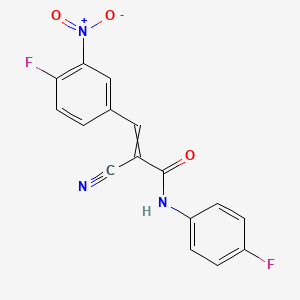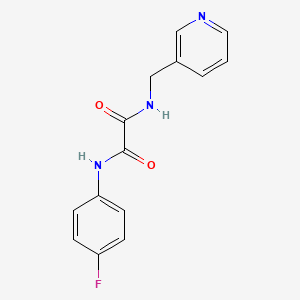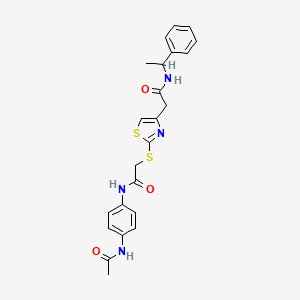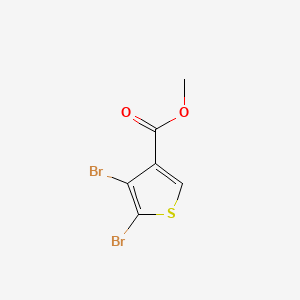![molecular formula C17H17NO2 B2911435 N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide CAS No. 2411260-66-5](/img/structure/B2911435.png)
N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide, also known as MPEP, is a compound that belongs to the class of allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Parkinson's disease, Fragile X syndrome, anxiety, depression, and addiction. N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has been shown to improve motor function in animal models of Parkinson's disease by modulating the activity of mGluR5. In Fragile X syndrome, N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has been shown to improve cognitive function and reduce hyperactivity in animal models. N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Mecanismo De Acción
N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide acts as a negative allosteric modulator of mGluR5, which is a G protein-coupled receptor that is involved in various physiological processes such as synaptic plasticity, learning, and memory. N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide binds to a site on mGluR5 that is distinct from the glutamate binding site and reduces the activity of the receptor by decreasing its affinity for glutamate.
Biochemical and Physiological Effects:
N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has been shown to modulate various biochemical and physiological processes in the brain. N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has been shown to reduce the release of dopamine in the striatum, which is a brain region that is involved in motor function and reward processing. N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has also been shown to reduce the expression of the immediate early gene c-fos in the amygdala, which is a brain region that is involved in emotional processing. Additionally, N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has been shown to reduce the expression of the pro-inflammatory cytokine interleukin-1β in the hippocampus, which is a brain region that is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has several advantages for lab experiments. N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide is a selective antagonist of mGluR5 and does not affect the activity of other mGluRs or ionotropic glutamate receptors. This selectivity allows researchers to study the specific effects of mGluR5 modulation on various physiological processes. Additionally, N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has good bioavailability and can be administered orally or intraperitoneally. However, there are also some limitations to using N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide in lab experiments. N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has a relatively short half-life in vivo, which requires frequent dosing to maintain therapeutic levels. Additionally, N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide. One area of research is the development of more potent and selective mGluR5 antagonists that have longer half-lives and better solubility. Another area of research is the investigation of the effects of N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide on other physiological processes such as inflammation and oxidative stress. Additionally, there is a need for more studies on the safety and efficacy of N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide in humans for various neurological and psychiatric disorders.
Métodos De Síntesis
N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide can be synthesized by reacting 2-phenylbenzylamine with epichlorohydrin in the presence of a base to form the oxirane ring. The resulting product is then reacted with N-methyl-2-(trifluoromethyl)benzamide to form N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide. This synthesis method was first reported in 1999 by Gasparini et al.
Propiedades
IUPAC Name |
N-methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-18(17(19)16-12-20-16)11-14-9-5-6-10-15(14)13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIZHJLSGWYPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1C2=CC=CC=C2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone](/img/structure/B2911355.png)
![8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2911358.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzamide](/img/structure/B2911360.png)


![1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B2911365.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2911369.png)

![N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2911371.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2911372.png)
![N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2911373.png)
![4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2911375.png)